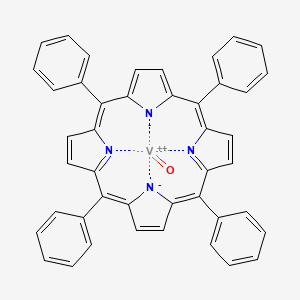
VH032-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VH032-Boc, also known as (S,R,S)-AHPC-Boc, is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is primarily utilized in proteolysis targeting chimera (PROTAC) technology, which is a novel therapeutic approach for targeted protein degradation. This compound is a derivative of VH032, a potent and selective inhibitor of the VHL/HIF-1α interaction .
准备方法
The synthesis of VH032-Boc involves several steps, including the protection of functional groups and the coupling of various intermediates. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. The key steps include:
Protection of the hydroxy group: The hydroxy group of L-4-hydroxyproline is protected using a Boc (tert-butoxycarbonyl) group.
Coupling with an amine: The protected hydroxyproline is then coupled with an amine derivative, such as 4-methylthiazole, using a palladium-catalyzed C-H arylation reaction.
Deprotection and amidation: The Boc group is removed under acidic conditions, and the resulting amine is coupled with an acyl chloride to form the final product
Industrial production methods often involve scaling up these reactions to produce this compound in multigram quantities. For example, a column chromatography-free process has been developed to produce VH032 amine hydrochloride in high yield and purity .
化学反应分析
VH032-Boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, amidation reactions typically yield amide derivatives, while oxidation reactions produce oxides.
科学研究应用
VH032-Boc has a wide range of scientific research applications, particularly in the field of targeted protein degradation. Some of its key applications include:
Chemistry: this compound is used as a building block in the synthesis of PROTACs, which are bifunctional molecules designed to degrade specific proteins by recruiting E3 ligases.
Biology: In biological research, this compound is used to study protein-protein interactions and the ubiquitin-proteasome system.
Medicine: this compound-based PROTACs are being investigated as potential therapeutics for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new drugs and chemical probes for research and development purposes .
作用机制
VH032-Boc exerts its effects by recruiting the von Hippel-Lindau (VHL) protein, which is a substrate recognition subunit of the Cullin RING E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The molecular targets and pathways involved include the VHL/HIF-1α interaction, which plays a crucial role in the regulation of hypoxia-inducible factors .
相似化合物的比较
VH032-Boc is similar to other VHL ligands used in PROTAC technology, such as VH032 and (S,S,S)-AHPC-Boc. this compound has unique properties that make it particularly useful in certain applications. For example, it has a high binding affinity for the VHL protein and can be easily modified to create various PROTACs. Other similar compounds include:
VH032: A potent VHL ligand used in the development of PROTACs.
(S,S,S)-AHPC-Boc: Another VHL ligand with similar applications but different stereochemistry.
VH032-O-C2-NH-Boc: A Boc-modified VH032 used in PROTAC synthesis
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
属性
IUPAC Name |
tert-butyl N-[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNFPFFOAWITLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
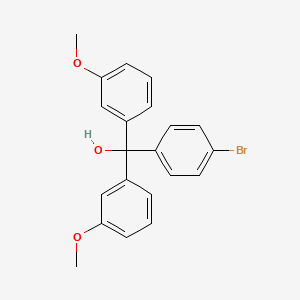
![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)
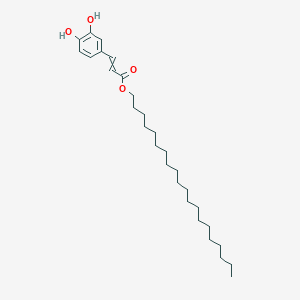
![Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)
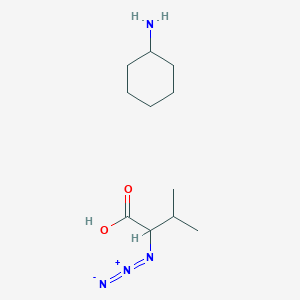

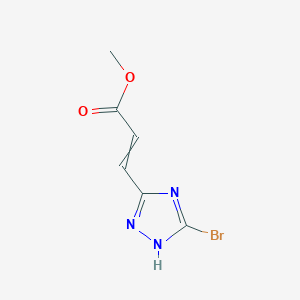
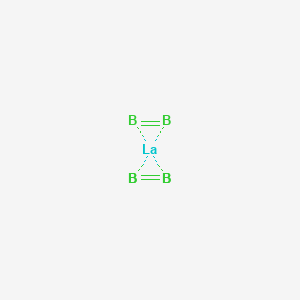

![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
